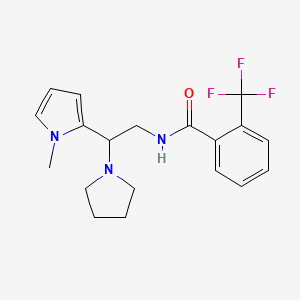
Bis(3,3,3-trifluoropropyl) disulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,3,3-trifluoropropyl) disulfide: is an organosulfur compound with the molecular formula C6H8F6S2. It is characterized by the presence of two trifluoropropyl groups attached to a disulfide bond. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3,3-trifluoropropyl) disulfide typically involves the reaction of 3,3,3-trifluoropropyl thiol with an oxidizing agent. One common method is the oxidation of 3,3,3-trifluoropropyl thiol using hydrogen peroxide or iodine in the presence of a base. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of phase transfer catalysts, such as tetrabutylammonium bromide, can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Bis(3,3,3-trifluoropropyl) disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.
Reduction: The compound can be reduced to yield 3,3,3-trifluoropropyl thiol.
Substitution: The trifluoropropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: 3,3,3-trifluoropropyl thiol.
Substitution: Various substituted trifluoropropyl derivatives.
Scientific Research Applications
Chemistry: Bis(3,3,3-trifluoropropyl) disulfide is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds. Its unique properties make it valuable for introducing trifluoropropyl groups into target molecules .
Biology and Medicine: In biological research, this compound is studied for its potential use in drug development. The trifluoropropyl groups can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: In industrial applications, this compound is used as a cross-linking agent in the production of specialty polymers and elastomers. Its ability to form stable disulfide bonds makes it useful in materials science .
Mechanism of Action
The mechanism of action of Bis(3,3,3-trifluoropropyl) disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of target proteins and influence cellular pathways .
Comparison with Similar Compounds
- Bis(3,3,3-trifluoropropyl) sulfide
- Bis(3,3,3-trifluoropropyl) sulfone
- 3,3,3-Trifluoropropyl thiol
Comparison: Bis(3,3,3-trifluoropropyl) disulfide is unique due to its disulfide bond, which imparts distinct redox properties compared to its analogs. For example, Bis(3,3,3-trifluoropropyl) sulfide lacks the disulfide bond and therefore does not participate in redox reactions to the same extent. Bis(3,3,3-trifluoropropyl) sulfone, on the other hand, has a sulfone group that imparts different chemical reactivity and stability .
Properties
IUPAC Name |
1,1,1-trifluoro-3-(3,3,3-trifluoropropyldisulfanyl)propane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F6S2/c7-5(8,9)1-3-13-14-4-2-6(10,11)12/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNJNIHVBVWOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSSCCC(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2612058.png)



![Ethyl 5-[(3-aminopyrazol-1-yl)methyl]furan-2-carboxylate](/img/structure/B2612068.png)

![(2E)-1-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2612073.png)

![9-methoxy-6H-benzo[c][1,2]benzothiazine 5,5-dioxide](/img/structure/B2612075.png)




![7-[(E)-but-2-enyl]-3-methyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2612080.png)
